(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride
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Overview
Description
(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a derivative of cyclohexene, featuring a methyl group and a methanamine group attached to the cyclohexene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride typically involves the reaction of 1-methylcyclohexene with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, where cyclohexanone undergoes multiple chemical transformations to yield this compound . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .
Scientific Research Applications
(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. This interaction can modulate biological pathways and processes, leading to various effects. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
(1-Methylcyclohexyl)methanamine hydrochloride: Similar structure but lacks the double bond in the cyclohexene ring.
(2-(3-Methoxyphenyl)cyclohex-1-enyl)-N,N-dimethylmethanamine hydrochloride: Contains additional functional groups, making it more complex.
Uniqueness
(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride is unique due to its specific structure, which includes a double bond in the cyclohexene ring and a methanamine group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(1-methylcyclohex-2-en-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h3,5H,2,4,6-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROURECCEIYUQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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